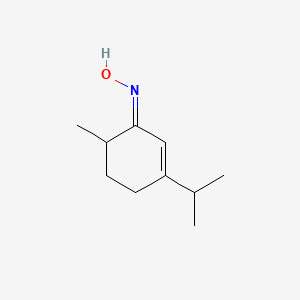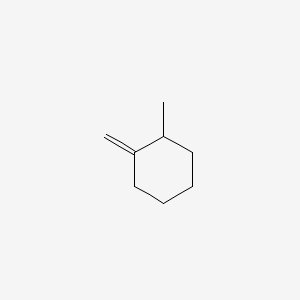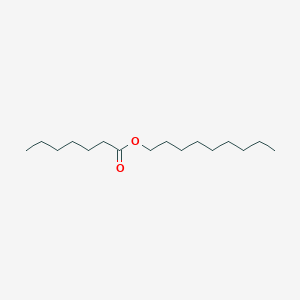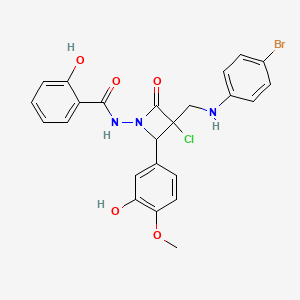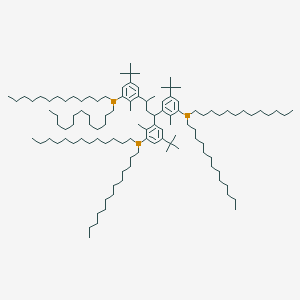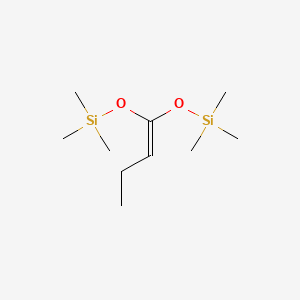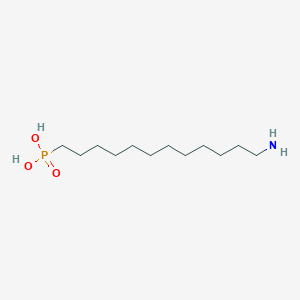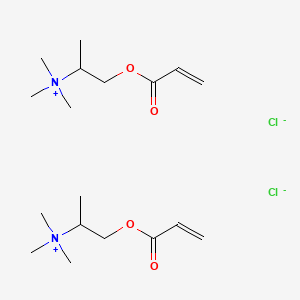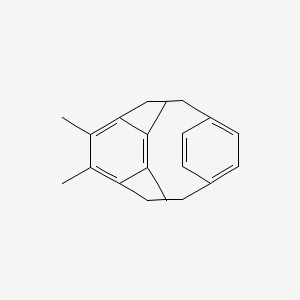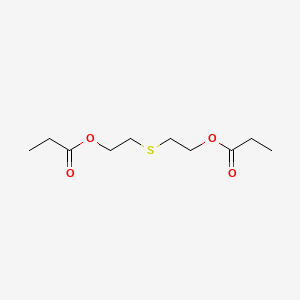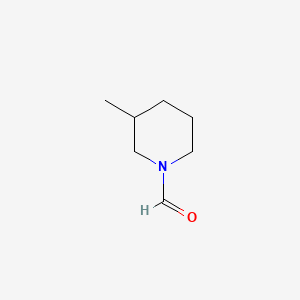
3-Methylpiperidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpiperidine-1-carbaldehyde: is an organic compound with the molecular formula C7H13NO . It is a derivative of piperidine, a six-membered heterocyclic amine, with a methyl group at the third position and an aldehyde group at the first position. This compound is used in various chemical syntheses and has applications in pharmaceuticals and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylpiperidine-1-carbaldehyde can be synthesized through several methods. One common method involves the reaction of 3-methylpiperidine with a suitable oxidizing agent to introduce the aldehyde group at the first position. The reaction conditions typically involve the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an organic solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 3-methylpiperidine using metal catalysts such as palladium or platinum. The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylpiperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, forming imines or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of an acid catalyst.
Major Products:
Oxidation: 3-Methylpiperidine-1-carboxylic acid.
Reduction: 3-Methylpiperidine-1-methanol.
Substitution: 3-Methylpiperidine-1-imine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methylpiperidine-1-carbaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. It is involved in the development of compounds with biological activity, such as enzyme inhibitors and receptor modulators.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-methylpiperidine-1-carbaldehyde depends on its specific application. In biological systems, it may act as an intermediate in the synthesis of bioactive compounds. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of imines or other derivatives that can modulate biological activity.
Comparación Con Compuestos Similares
Piperidine-1-carbaldehyde: Lacks the methyl group at the third position.
3-Methylpiperidine: Lacks the aldehyde group at the first position.
4-Methylpiperidine-1-carbaldehyde: Has the methyl group at the fourth position instead of the third.
Uniqueness: 3-Methylpiperidine-1-carbaldehyde is unique due to the presence of both a methyl group at the third position and an aldehyde group at the first position. This combination of functional groups allows for specific reactivity and applications that are not possible with other similar compounds.
Propiedades
Número CAS |
2591-84-6 |
|---|---|
Fórmula molecular |
C7H13NO |
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
3-methylpiperidine-1-carbaldehyde |
InChI |
InChI=1S/C7H13NO/c1-7-3-2-4-8(5-7)6-9/h6-7H,2-5H2,1H3 |
Clave InChI |
DZFZYIQSJQMOHP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


